(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride
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Overview
Description
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding triazolopyrimidine oxide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar core structure and is also investigated for its kinase inhibitory properties.
Uniqueness
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to enhance its biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSSNYLBPLJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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